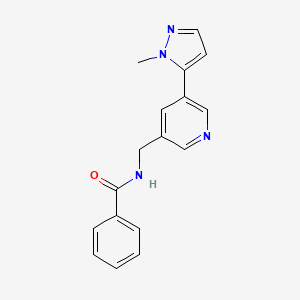

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-21-16(7-8-20-21)15-9-13(10-18-12-15)11-19-17(22)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNYDWMFILFIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the pyridine derivative: The pyrazole derivative is then reacted with a suitable pyridine precursor, often involving a condensation reaction.

Coupling with benzamide: The final step involves coupling the pyrazole-pyridine intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with hydrogenated bonds.

Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs as N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer activity. For example:

- Case Study 1 : A derivative demonstrated an IC50 value against HepG2 liver cancer cells significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for cancer drug development.

- Mechanism of Action : The pyrazole component is believed to inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent:

- Case Study 2 : In vivo studies revealed that similar pyrazole derivatives significantly reduced edema in animal models, suggesting their potential in treating inflammatory diseases.

The anti-inflammatory properties are attributed to the modulation of cytokine release, particularly the inhibition of TNF-alpha production in stimulated macrophages.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Substituent Variability | Different alkyl or aryl groups can enhance or diminish biological effects. |

| Fluorination | Increases lipophilicity and binding affinity to target proteins. |

| Linker Composition | Variations can influence pharmacokinetics and overall efficacy. |

Potential Research Applications

This compound has potential applications in various research fields:

- Drug Development : Its anticancer and anti-inflammatory properties make it a candidate for new therapeutic agents.

- Biochemical Research : The compound can be used to study specific enzyme interactions and cellular pathways related to cancer and inflammation.

- Pharmacology : Investigating the pharmacokinetics and dynamics of this compound could lead to improved drug formulations.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several benzamide and pyrazolyl derivatives (Table 1):

Key Observations :

- JQU incorporates a thienopyrazole, introducing sulfur, which may enhance metabolic stability or π-π interactions.

- Substituent Effects: The methylpyrazole and benzamide groups in the target compound contrast with morpholinomethyl (4d) or cyclopropylmethylamine ( ) substituents, which modulate solubility and target binding.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide, a compound with the CAS number 2309340-77-8, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 295.33 g/mol. The compound features a pyrazole ring, a pyridine moiety, and a benzamide structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2309340-77-8 |

| Molecular Formula | C17H15N4 |

| Molecular Weight | 295.33 g/mol |

| Chemical Structure | Chemical Structure |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Aurora Kinase Inhibition : The compound has been explored for its role in inhibiting Aurora kinases, which are critical for cell division. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Anticancer Activity : Studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines .

Anticancer Efficacy

A series of studies have evaluated the anticancer efficacy of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HepG2 | 17.82 | Inhibition of Aurora kinases |

These results indicate that the compound has promising potential as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle regulation.

Case Studies

- Study on MCF7 Cells : A study reported that N-(4-(trifluoromethoxy)benzenesulfonamide), a derivative of the compound, exhibited an IC50 value of 3.79 µM against MCF7 cells, demonstrating significant cytotoxicity .

- Aurora Kinase Inhibition : Another research effort highlighted that derivatives similar to this compound effectively inhibited Aurora kinase activity, leading to reduced proliferation in treated cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide?

Answer:

- Multi-step nucleophilic substitution : Start with a pyridine core functionalized with a methyl group. Introduce the 1-methyl-1H-pyrazol-5-yl moiety via Suzuki coupling or nucleophilic aromatic substitution under Pd catalysis. Finally, benzamide conjugation can be achieved using carbodiimide coupling agents (e.g., HATU or EDCI) in DMF or THF .

- Microwave-assisted synthesis : For time-efficient coupling, microwave heating (e.g., 100–150°C, 10–30 min) with K₂CO₃ as a base improves reaction yields .

Q. How should researchers characterize this compound for purity and structural confirmation?

Answer:

- NMR spectroscopy : Use and NMR to confirm substituent positions (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm; benzamide carbonyl at ~168 ppm) .

- Mass spectrometry (ESI+) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial biological activity screening?

Answer:

- Kinase inhibition assays : Test against FGFR1–3 or other tyrosine kinases using fluorescence-based ADP-Glo™ kits .

- Cell-based glucose uptake assays : For metabolic activity, use rat hepatocytes with 10 mM glucose stimulation and measure glucokinase activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

Q. How to conduct structure-activity relationship (SAR) studies on the benzamide scaffold?

Answer:

- Substituent variation : Modify the pyrazole (e.g., 1-methyl to trifluoromethyl) or benzamide (e.g., fluorination at position 2) to assess potency changes.

- 3D molecular docking : Use AutoDock Vina with FGFR1–3 crystal structures (PDB: 3RH0) to predict binding modes. Correlate docking scores (e.g., ∆G ≤ -9 kcal/mol) with IC₅₀ values .

Q. How to address contradictory data in biological activity between in vitro and in vivo models?

Answer:

- Pharmacokinetic profiling : Measure solubility (e.g., using shake-flask method in PBS) and metabolic stability (e.g., liver microsome assays). Poor solubility often explains in vitro-in vivo discrepancies .

- Structural analogs : Compare with derivatives like CCG258205 (14an), which showed improved bioavailability via pyridyl-ethyl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.